3-[2-(3-methoxyphenyl)-2-oxoethoxy]-1-methyl-6H-benzo[c]chromen-6-one
Overview
Description
3-[2-(3-methoxyphenyl)-2-oxoethoxy]-1-methyl-6H-benzo[c]chromen-6-one is a complex organic compound that belongs to the class of benzo[c]chromen-6-ones This compound is characterized by the presence of a methoxyphenyl group and an oxoethoxy group attached to the benzo[c]chromen-6-one core
Preparation Methods
The synthesis of 3-[2-(3-methoxyphenyl)-2-oxoethoxy]-1-methyl-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the benzo[c]chromen-6-one core, followed by the introduction of the methoxyphenyl and oxoethoxy groups. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
3-[2-(3-methoxyphenyl)-2-oxoethoxy]-1-methyl-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The methoxyphenyl and oxoethoxy groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
3-[2-(3-methoxyphenyl)-2-oxoethoxy]-1-methyl-6H-benzo[c]chromen-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-[2-(3-methoxyphenyl)-2-oxoethoxy]-1-methyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .
Comparison with Similar Compounds
3-[2-(3-methoxyphenyl)-2-oxoethoxy]-1-methyl-6H-benzo[c]chromen-6-one can be compared with other similar compounds, such as:
5H-benzo[c]furo[3,2-g]chromen-5-ones: These compounds have a similar core structure but differ in the substitution pattern.
Indole derivatives: These compounds share some structural similarities and are also studied for their biological activities.
Naphthopyrans: These compounds have a different core structure but may exhibit similar photochromic properties .
Properties
IUPAC Name |
3-[2-(3-methoxyphenyl)-2-oxoethoxy]-1-methylbenzo[c]chromen-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O5/c1-14-10-17(27-13-20(24)15-6-5-7-16(11-15)26-2)12-21-22(14)18-8-3-4-9-19(18)23(25)28-21/h3-12H,13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APGVXJJBPXIKTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C3=CC=CC=C3C(=O)O2)OCC(=O)C4=CC(=CC=C4)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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